molecular formula C14H11N B188600 2-Phenylindole CAS No. 948-65-2

2-Phenylindole

Cat. No.: B188600
CAS No.: 948-65-2
M. Wt: 193.24 g/mol
InChI Key: KLLLJCACIRKBDT-UHFFFAOYSA-N
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Description

2-Phenylindole is an organic compound that belongs to the class of indoles, which are bicyclic aromatic compounds containing a pyrrole ring fused to a benzene ring. It is the parent structure of a group of nonsteroidal selective estrogen receptor modulators, including zindoxifene, bazedoxifene, and pipendoxifene, as well as the nonsteroidal estrogen D-15414 .

Mechanism of Action

Target of Action

2-Phenylindole, also known as 2-PHENYL-1H-INDOLE, is an organic compound that serves as the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs). These include zindoxifene, bazedoxifene, and pipendoxifene, as well as the nonsteroidal estrogen D-15414 . Therefore, the primary targets of this compound are estrogen receptors.

Mode of Action

As a selective estrogen receptor modulator, this compound binds to estrogen receptors, mimicking the effects of estrogen in some parts of the body, such as the breasts and uterus, while having anti-estrogen effects in other parts of the body . The exact interaction between this compound and its targets is still under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are those related to estrogen signaling. By binding to estrogen receptors, this compound can influence the transcription of genes regulated by these receptors, thereby affecting various cellular processes . The downstream effects of this modulation depend on the specific tissues and cells involved.

Pharmacokinetics

Like other serms, it is likely to be well-absorbed orally and metabolized primarily in the liver . Its bioavailability would be influenced by factors such as the formulation of the drug, the patient’s metabolic rate, and potential interactions with other medications.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. For example, in the context of breast cancer treatment, its anti-estrogenic effects could inhibit the growth of estrogen receptor-positive cancer cells . In contrast, in the context of osteoporosis treatment, its estrogenic effects could help to maintain bone density .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other medications could affect its absorption and metabolism, potentially altering its effectiveness . Additionally, factors such as the patient’s age, sex, and overall health status could influence how well the drug works and how it is tolerated .

Biochemical Analysis

Biochemical Properties

2-Phenylindole has been shown to interact with various enzymes and proteins. It is the parent structure of a group of nonsteroidal selective estrogen receptor modulators, which includes zindoxifene, bazedoxifene, and pipendoxifene . These interactions suggest that this compound may play a role in modulating estrogen receptor activity.

Cellular Effects

The cellular effects of this compound are largely dependent on its interactions with various biomolecules. For instance, it has been associated with anticancer, antimicrobial, and anti-inflammatory effects . These effects suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, as a parent structure of nonsteroidal selective estrogen receptor modulators, this compound likely exerts its effects at the molecular level through these mechanisms .

Metabolic Pathways

Given its role as a parent structure of nonsteroidal selective estrogen receptor modulators, it may be involved in pathways related to estrogen receptor modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylindole can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the Fischer Indole Synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Properties

IUPAC Name

2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLLJCACIRKBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63467-59-4 (potassium salt)
Record name alpha-Phenylindole
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DSSTOX Substance ID

DTXSID8061343
Record name 2-Phenyl-1H-indole
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Molecular Weight

193.24 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name 1H-Indole, 2-phenyl-
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Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085424
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

948-65-2
Record name 2-Phenylindole
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Record name alpha-Phenylindole
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Record name 1H-Indole, 2-phenyl-
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Record name 2-Phenyl-1H-indole
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Record name 2-phenylindole
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Record name 2-PHENYLINDOLE
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Synthesis routes and methods I

Procedure details

To a boiling mixture of in-anisidine (1.56 ml, 20.0 minol) and N,N-dimethylaniline (3.5 ml) was added 2-bromo-4-methoxyacetophenone (1.37 g in EtOAc, 6.00 mmol) slowly by syringe. After addition, the mixture was kept at 170° C. for 1 hour. The reaction mixture was cooled to room temperature and a dark colored solid was formed. EtOAc was added along with HCI (2 N). The aqueous layer was extracted with EtOAc several times. The combined organic layers were washed with brine, and dried over MgSO4. Solvent was removed under the reduced pressure to afford a dark brown colored solid. Purification by recrystallization in EtOH afforded indole 31 as a white crystallinc material.
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

[PdCl(π-allyl)]2 (15.6 mg, 0.1 mol %) and cBRIDP (60.2 mg, 0.4 mol %) were placed into a 50 mL, two-necked, round bottomed flask equipped a gas inlet, and the flask was evacuated and filled with nitrogen. Subsequently, to the mixture was added dehydrated THF (11 mL) to prepare a catalyst solution. A 200 mL, four-necked, round-bottomed flask equipped with a Teflon® coated magnetic stirring bar, condenser, dropping funnel, thermometer, and a gas inlet was evacuated and filled with nitrogen. Indole (5.0 g, 42.7 mmol, 1.0 equivalent) and dehydrated toluene (55 mL) were charged into the flask, and the mixture was cooled to 5° C. using an ice bath. To the mixture was added a THF solution of tert-butylmagnesium chloride (tBuMgCl) (1.02 mol/L, 46.0 mL, 47.0 mmol, 1.1 equivalents) (containing 42.0 mL of THF) dropwise via the dropping funnel at such a rate that the temperature of the reaction solution was kept at 15° C. or lower. Subsequently, to the solution were added chlorobenzene (4.8 mL, 47.0 mmol, 1.1 equivalents) and the catalyst solution (11 mL) successively, and the solution was stirred for 15 minutes under reflux. After cooling the reaction mixture to room temperature, to the mixture were added water (30 mL) and the aqueous layer was separated off. The organic layer was concentrated under reduced pressure to give oily residue, which was purified by silica gel column chromatography (eluent: n-hexane/toluene) to afford 7.9 g of phenylindole as a viscous oil.
[Compound]
Name
[PdCl(π-allyl)]2
Quantity
15.6 mg
Type
reactant
Reaction Step One
Name
tert-butylmagnesium chloride
Quantity
46 mL
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reactant
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
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Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
55 mL
Type
reactant
Reaction Step Four
Quantity
4.8 mL
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
11 mL
Type
reactant
Reaction Step Six
Quantity
60.2 mg
Type
catalyst
Reaction Step Seven
Name
Quantity
30 mL
Type
solvent
Reaction Step Eight
Yield
96%

Synthesis routes and methods III

Procedure details

The general procedure was used to convert phenylacetylene and 2-iodoaniline to the title product. Purification by flash chromatography gave the analytically pure product as a white solid (92% yield). 1H NMR (300 MHz, DMSO) δ 11.54 (s, 1H), 7.86-7.84 (d, J=7.15, 2H), 7.53-7.50 (d, J=7.72, 1H), 7.45-7.40 (t, J=7.72, 3H), 7.30-7.25 (t, J=7.34, 1H), 7.01-6.96 (t, J=6.97, 1H), 6.87 (s, 1H). 13C NMR (75 MHz, DMSO) δ 138.48, 138.01, 133.09, 132.43, 132.30, 129.76, 129.25, 128.24, 125.84, 122.44, 120.93, 120.24, 112.18, 99.55. Anal. Calcd. for C14H11N: C, 87.01; H, 5.74; N, 7.25. Found C, 86.87; H, 5.72; N, 6.99. m.p.: 183-184° C.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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